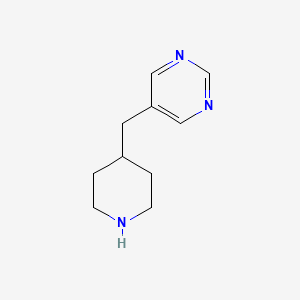

5-(Piperidin-4-ylmethyl)pyrimidine

Description

Properties

IUPAC Name |

5-(piperidin-4-ylmethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOXDCKHIJDMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the 5-(Piperidin-4-ylmethyl)pyrimidine Core Structure

Introduction

The 5-(Piperidin-4-ylmethyl)pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure, combining a hydrogen bond accepting pyrimidine ring with a versatile piperidine moiety, allows for multifaceted interactions with a range of biological targets. Consequently, this core is of significant interest in medicinal chemistry and drug development, with derivatives showing promise in various therapeutic areas.[1][2][3][4]

This guide provides a comprehensive overview of the synthetic strategies for constructing the this compound core. Moving beyond a simple recitation of reaction steps, this document delves into the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful synthesis in a research and development setting.

Retrosynthetic Analysis: A Strategic Blueprint

A logical approach to any complex synthesis begins with a retrosynthetic analysis. By mentally deconstructing the target molecule, we can identify key bond disconnections and reveal the most viable precursor molecules. For the this compound core, the most logical disconnections are at the C-C bond linking the two heterocyclic rings and the C-N bond of the piperidine's protecting group.

Caption: Retrosynthetic analysis of the target scaffold.

This analysis reveals two primary convergent strategies:

-

Convergent Cross-Coupling: The most common and versatile approach involves the formation of the C-C bond between a pre-synthesized, functionalized pyrimidine and a functionalized piperidine.

-

Pyrimidine Ring Annulation: A less common but viable alternative is the construction of the pyrimidine ring onto a piperidine scaffold that already bears the necessary precursors for cyclization.

Synthetic Strategy I: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it exceptionally well-suited for this synthesis.[5][6][7][8] This strategy offers high convergence and modularity, allowing for the independent synthesis and modification of both heterocyclic fragments before their final assembly.

Workflow Overview

Caption: Convergent synthesis workflow via Sonogashira coupling.

Pillar 1: Expertise in Action - Mechanistic & Practical Considerations

-

Choice of Halogen on Pyrimidine: 5-Iodopyrimidines are generally more reactive in Sonogashira couplings than their 5-bromo counterparts, often allowing for milder reaction conditions and lower catalyst loadings.[8] This is due to the weaker C-I bond, which facilitates faster oxidative addition to the Pd(0) catalyst.

-

The Piperidine Protecting Group: The use of a tert-butyloxycarbonyl (Boc) group is standard for protecting the piperidine nitrogen. Its steric bulk prevents N-arylation side reactions during the coupling, and it is stable to the basic conditions of the Sonogashira reaction. Crucially, it can be removed under acidic conditions that are typically orthogonal to many other functional groups.[9][10]

-

The Sonogashira Catalytic Cycle: This reaction is a classic example of synergistic catalysis. The palladium catalyst facilitates the cross-coupling, while a copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate. This transmetalation step is critical for the efficiency of the reaction. The use of an amine base (e.g., triethylamine or diisopropylethylamine) is twofold: it neutralizes the HX generated during the reaction and serves as the solvent.[5][8]

Caption: Simplified catalytic cycles for the Sonogashira coupling.

-

Alkyne Reduction: Following the successful coupling, the alkyne triple bond must be reduced to a single bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and effective method.[11] This reaction must be carefully monitored to prevent over-reduction of the pyrimidine ring. The use of a poisoned catalyst (e.g., Lindlar's catalyst) is unnecessary here as complete saturation to the alkane is desired.

-

N-Boc Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[12][13] The choice of acid and solvent can be critical to avoid side reactions and to facilitate the isolation of the final product as a stable salt.

Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocol is a representative example of the convergent Sonogashira approach. Each step includes in-process checks and characterization methods to ensure the integrity of the synthesis.

Step 1: Sonogashira Coupling of 5-Iodopyrimidine with N-Boc-4-(prop-2-yn-1-yl)piperidine

-

Materials: 5-Iodopyrimidine (1.0 eq), N-Boc-4-(prop-2-yn-1-yl)piperidine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), Triethylamine (anhydrous, 5 mL/mmol).

-

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add 5-iodopyrimidine, N-Boc-4-(prop-2-yn-1-yl)piperidine, Pd(PPh₃)₄, and CuI.

-

Degas the flask by evacuating and backfilling with argon three times.

-

Add anhydrous triethylamine via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-iodopyrimidine is consumed.

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the coupled alkyne intermediate.

-

-

Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Reduction of the Alkyne Intermediate

-

Materials: Coupled alkyne intermediate (1.0 eq), 10% Palladium on Carbon (10% w/w), Methanol or Ethyl Acetate, Hydrogen gas.

-

Procedure:

-

Dissolve the alkyne intermediate in methanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

-

In-Process Control: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates reaction completion (typically 2-4 hours).

-

Work-up & Purification:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the N-Boc protected target compound, which is often pure enough for the next step.

-

-

Characterization: Confirm complete reduction by ¹H NMR (disappearance of alkyne protons, appearance of new aliphatic protons) and HRMS.

Step 3: N-Boc Deprotection

-

Materials: N-Boc protected target (1.0 eq), 4M HCl in 1,4-Dioxane (10 eq), or 20% TFA in Dichloromethane.

-

Procedure:

-

Dissolve the N-Boc protected compound in a minimal amount of the chosen solvent system (e.g., dichloromethane for TFA, or directly in the HCl/dioxane solution).

-

Stir the solution at room temperature for 1-2 hours.

-

-

In-Process Control: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

-

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.

Data Summary and Comparison

| Parameter | Strategy I: Sonogashira Coupling | Strategy II: Pyrimidine Annulation |

| Key Reaction | Pd/Cu catalyzed C-C coupling | Condensation / Cyclization |

| Starting Materials | 5-Halopyrimidine, Functionalized Piperidine | Functionalized Piperidine, Amidine/Urea |

| Convergence | High | Moderate (Linear sequence often required) |

| Modularity | Excellent (Easy to vary both rings) | Good (Variation in piperidine is easier) |

| Key Challenges | Catalyst cost, removal of metal traces | Control of regioselectivity, harsh reaction conditions |

| Overall Yield | Generally Good to Excellent | Variable, can be lower |

Conclusion

The synthesis of the this compound core is a well-established process, with the convergent Sonogashira coupling strategy offering the most robust and flexible route. This approach allows for the late-stage combination of two independently synthesized and optimized fragments, a significant advantage in discovery chemistry where rapid generation of analogues is paramount. By understanding the mechanistic underpinnings of each key transformation—from the synergistic catalysis of the cross-coupling to the careful choice of protecting groups and reduction methods—researchers can confidently and efficiently access this valuable chemical scaffold. The protocols and insights provided in this guide serve as a foundation for the successful synthesis and future exploration of novel derivatives for drug discovery and development.

References

-

Ding, K., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 858-862. [Link][14]

-

Patel, R. V., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19983. [Link][1]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link][2]

-

Li, Z., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component cycloaddition and subsequent oxidative dehydrogenation. Chinese Chemical Letters, 21(11), 1273-1276. [Link][15]

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link][16]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][5]

-

Li, P., et al. (2016). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 81(17), 7855-7861. [Link][12]

-

Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1226-1265. [Link][17]

-

Wang, C., et al. (2020). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 18(3), 478-482. [Link][6]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link][18]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link][3]

-

Karpov, A. S., & Müller, T. J. J. (2003). New Entry to a Three-Component Pyrimidine Synthesis by TMS-Ynones via Sonogashira Coupling. Organic Letters, 5(19), 3451-3454. [Link][7]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link][19]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link][13]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][8]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link][10]

-

Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link][20]

-

Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13576-13607. [Link][4]

-

Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link][21]

Sources

- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-4-ylmethyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Piperidin-4-ylmethyl)pyrimidine, a heterocyclic building block of significant interest in modern drug discovery, particularly for agents targeting the central nervous system. In the absence of extensive published experimental data, this document leverages validated computational models to establish a foundational physicochemical profile. We delve into the critical parameters of ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, discussing their profound impact on a compound's pharmacokinetic and pharmacodynamic behavior. Each section pairs predictive data with detailed, field-proven experimental protocols, offering researchers a practical framework for empirical validation. This guide is designed to empower drug development professionals to make informed decisions in hit-to-lead and lead optimization campaigns involving this valuable scaffold.

Introduction: The Strategic Value of this compound

This compound is a key heterocyclic scaffold used as an organic building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, which merges a basic piperidine ring with an aromatic pyrimidine system, makes it a versatile component in medicinal chemistry. This scaffold is particularly relevant for developing therapeutics for neuropsychiatric disorders.[1] The pyrimidine core is a ubiquitous motif in biologically active compounds, known to participate in a wide range of biological interactions, while the piperidine moiety can influence solubility, basicity, and receptor engagement.[2][3]

The success of any drug candidate is fundamentally linked to its physicochemical properties. These characteristics—including acidity/basicity, lipophilicity, solubility, and polarity—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] A thorough understanding of these properties is therefore not merely academic but a critical prerequisite for efficient and successful drug development, reducing late-stage attrition and enabling rational molecular design.[6][7]

This guide serves as a foundational resource for scientists working with this compound, providing both a predicted physicochemical profile and the practical means to verify it.

Chemical Structure and Identity:

-

IUPAC Name: this compound

-

CAS Number: 1211532-41-0

-

Molecular Formula: C₁₀H₁₅N₃

-

Molecular Weight: 177.25 g/mol

Computational Physicochemical Profile

To provide a robust starting point for experimental design, the physicochemical properties of this compound were predicted using the SwissADME web tool, a widely utilized platform in drug discovery for in silico profiling.[8][9] These computational values offer valuable insights into the molecule's likely behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 177.25 | Influences diffusion and transport across biological membranes; aligns with principles for oral bioavailability.[8] |

| Consensus Log P (o/w) | 1.35 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility (Log S) | -2.51 | Predicts moderate solubility. Solubility is essential for absorption and formulation.[10] |

| Calculated Solubility | 4.63 mg/mL | A quantitative estimate of solubility in water, useful for planning in vitro assays and formulation studies. |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Predicts good intestinal absorption and blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 1 | The piperidine N-H group can engage in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the pyrimidine and piperidine rings can act as hydrogen bond acceptors. |

| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for binding affinity and selectivity. |

| Lipinski's Rule of 5 Violations | 0 | The molecule adheres to established guidelines for "drug-likeness" and potential oral bioavailability. |

Data generated using the SwissADME tool, based on the SMILES string: C1CNCCC1Cc2cncnc2.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The ionization constant, or pKa, is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH.[11][12] This, in turn, profoundly affects solubility, membrane permeability, receptor binding, and plasma protein binding.[10] For this compound, two primary basic centers are expected to influence its pKa profile: the secondary amine of the piperidine ring and the nitrogen atoms of the pyrimidine ring. The piperidine nitrogen is expected to be the stronger base, with a pKa typical for secondary aliphatic amines, while the pyrimidine nitrogens are significantly weaker bases due to the electron-withdrawing nature of the aromatic ring.[13]

Accurate pKa determination is essential for interpreting biological data and developing relevant formulations.

Caption: Ionization equilibrium of a basic compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust and widely used method for determining the pKa values of ionizable compounds.[9]

Objective: To determine the pKa of the piperidine nitrogen in this compound.

Materials:

-

This compound sample (e.g., hydrochloride salt)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Stir plate and magnetic stir bar

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial Titration (Acidification): Place the solution on the stir plate and begin gentle stirring. Immerse the calibrated pH electrode in the solution. Titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.

-

Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until a high pH (e.g., pH 12.0) is reached, ensuring the full titration curve is captured.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which the first derivative is maximal.

-

The pKa is determined from the pH at the half-equivalence point (the volume of NaOH that is 50% of the volume required to reach the equivalence point). This is the point on the sigmoid curve where the concentrations of the protonated and neutral species are equal.[9]

-

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of ADME properties.[14] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[14]

For ionizable compounds like this compound, the distribution coefficient (logD) is more physiologically relevant. LogD is the ratio of the total concentration of the compound (ionized and neutral forms) in the octanol phase to the total concentration in the aqueous phase at a specific pH. The relationship between logP and logD for a base is pH-dependent.

The predicted Consensus LogP of 1.35 suggests that the neutral form of the molecule has a balanced character, which is often desirable in drug candidates to facilitate both dissolution in aqueous biological fluids and permeation across lipid membranes.

Caption: Workflow for logP determination by RP-HPLC.

Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)

The RP-HPLC method is a high-throughput alternative to the traditional shake-flask method for logP determination, offering advantages in speed, sample consumption, and automation.[15][16]

Objective: To experimentally determine the logP of this compound.

Materials:

-

This compound sample

-

A set of reference compounds with known logP values (e.g., alkylbenzenes, anilines)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

HPLC-grade methanol or acetonitrile

-

Aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral, if possible, or a pH for logD determination)

-

Uraci or acetone (for determining the column dead time, t₀)

Methodology:

-

System Setup: Equilibrate the HPLC system with the C18 column using a defined mobile phase composition (e.g., 80:20 methanol:water).

-

Dead Time (t₀) Determination: Inject a non-retained compound like uracil to determine the column void time (t₀).

-

Standard and Sample Analysis:

-

Inject each reference compound and the test compound individually across a range of mobile phase compositions (e.g., from 80:20 to 40:60 methanol:water).

-

Record the retention time (tR) for each compound at each mobile phase composition.

-

-

Calculation of Capacity Factor (k): For each injection, calculate the capacity factor (k) using the formula:

-

k = (tR - t₀) / t₀

-

-

Extrapolation to log kw:

-

For each compound, plot the logarithm of the capacity factor (log k) against the percentage of organic solvent in the mobile phase.

-

Perform a linear regression for each compound's data points.

-

Extrapolate the regression line to 0% organic solvent (100% aqueous phase) to determine the y-intercept, which is the log kw value.

-

-

Calibration and logP Determination:

-

Plot the known logP values of the reference compounds against their calculated log kw values.

-

Perform a linear regression on this data to generate a calibration curve.

-

Using the log kw value determined for this compound, calculate its experimental logP from the calibration curve equation.

-

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous medium at a given temperature and pH. It is a critical factor for drug candidates intended for oral administration, as a compound must first dissolve in the gastrointestinal fluids to be absorbed. Low solubility can lead to poor bioavailability, unreliable results in biological assays, and significant formulation challenges.

Two types of solubility are commonly measured in drug discovery:

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is time-consuming to measure but is considered the "gold standard."

-

Kinetic Solubility: A high-throughput measurement of how readily a compound, typically dissolved in DMSO, precipitates when diluted into an aqueous buffer. It is widely used for screening large numbers of compounds in early discovery.

The predicted Log S of -2.51 for this compound corresponds to a molar solubility of approximately 3.09 x 10⁻³ mol/L, or 4.63 mg/mL . This suggests moderate to good aqueous solubility, a favorable characteristic for a drug discovery compound.

Caption: Workflow for Kinetic Solubility by Nephelometry.

Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol describes a rapid method to estimate the aqueous solubility of a compound, suitable for early-stage drug discovery screening.

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound sample

-

Dimethyl sulfoxide (DMSO), anhydrous grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Clear 96-well or 384-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker/incubator

-

Nephelometer or a plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Plate Mapping: Design the plate layout, including wells for a DMSO blank, buffer blank, and a serial dilution of the test compound.

-

Serial Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM stock solution to the first well of a row. Perform a 2-fold serial dilution across the row using DMSO.

-

Precipitation Induction: Using a liquid handler or multichannel pipette, rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to all wells containing the compound dilutions and the blank. This results in a final DMSO concentration of 2% and brings the highest compound concentration to 200 µM.

-

Incubation: Immediately place the plate on a plate shaker and incubate at room temperature (or 37°C) for a specified time (e.g., 2 hours), with gentle agitation to allow for equilibration.

-

Measurement: After incubation, place the plate in the nephelometer or plate reader and measure the light scattering or absorbance at 620 nm.

-

Data Analysis:

-

Subtract the average signal from the blank wells from all other wells.

-

Plot the light scattering signal (y-axis) against the nominal compound concentration (x-axis).

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the baseline, indicating the point just before precipitation occurs.

-

Conclusion

This compound presents a promising profile for a drug discovery building block. Computational analysis suggests it possesses favorable "drug-like" properties, including adherence to Lipinski's Rule of 5, moderate lipophilicity, and good predicted aqueous solubility. Its basic nature, conferred primarily by the piperidine nitrogen, will be a key determinant of its behavior in physiological pH gradients.

While in silico predictions are invaluable for prioritizing and guiding research, they are not a substitute for empirical data. The experimental protocols detailed in this guide for determining pKa, logP, and aqueous solubility provide a clear and validated pathway for obtaining the robust data necessary for confident decision-making in any drug development program. The successful optimization of this scaffold will depend on a synergistic approach, balancing these fundamental physicochemical properties with target potency and selectivity to ultimately yield safe and effective therapeutics.

References

- Di, L., & Kerns, E. H. (2015).

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.

- Hughes, J. D., Blagg, J., Price, D. A., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.

- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support in silico drug discovery. Scientific Reports, 7, 42717. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [Link]

- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323.

-

Atwal, K. S., O'Neil, S. V., Ahmad, S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019).

- Avdeef, A. (2012).

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

- Allen, R. I., Box, K. J., Comer, J. E., Peake, C., & Tam, K. Y. (1998). A new method for the determination of pKa values using potentiometric titration. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

- Hosseini, S. A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)

-

Zhan, P., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 937-942. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 14139-14163. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

Sources

- 1. 5-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyrimidine | C12H15N5 | CID 176376058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 6. phytojournal.com [phytojournal.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Prediction of physicochemical properties. | Semantic Scholar [semanticscholar.org]

- 9. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 5'-Deoxy-5'-piperidin-1-ylthymidine | C15H23N3O4 | CID 25147494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | C16H18N6 | CID 138043191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. ajpsonline.com [ajpsonline.com]

An In-Depth Technical Guide to 5-(Piperidin-4-ylmethyl)pyrimidine Structural Analogs and Derivatives

Foreword: Unlocking the Therapeutic Potential of the Pyrimidine-Piperidine Scaffold

In the landscape of medicinal chemistry, the fusion of pyrimidine and piperidine moieties has consistently yielded compounds of significant therapeutic interest. The 5-(Piperidin-4-ylmethyl)pyrimidine core, in particular, represents a versatile scaffold with the potential to interact with a diverse range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and analytical characterization of this promising class of molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The this compound Core: A Privileged Scaffold

The pyrimidine ring, a fundamental component of nucleic acids, is a well-established pharmacophore found in numerous approved drugs, particularly in oncology.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent anchor for binding to biological targets. The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, offers a three-dimensional structural element that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3]

The linkage of these two privileged structures via a methylene bridge at the 5-position of the pyrimidine and the 4-position of the piperidine creates a unique chemical space. This arrangement allows for diverse substitutions on both the pyrimidine and piperidine rings, enabling the fine-tuning of a compound's pharmacological profile.

Strategic Synthesis of the this compound Core

The synthesis of the this compound core is a critical step in the exploration of its therapeutic potential. A robust and adaptable synthetic strategy is paramount. The most logical and versatile approach involves the coupling of two key intermediates: a 5-(halomethyl)pyrimidine and a 4-substituted piperidine.

Synthesis of Key Intermediates

2.1.1. 5-(Halomethyl)pyrimidine

The preparation of 5-(halomethyl)pyrimidines can be approached through several methods. One common strategy involves the halogenation of 5-methylpyrimidine. Alternatively, functional group manipulation of other 5-substituted pyrimidines can be employed.

Experimental Protocol: Synthesis of 5-(Chloromethyl)pyrimidine (Hypothetical)

Disclaimer: This is a generalized protocol based on standard organic chemistry principles and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: In a fume hood, dissolve 5-methylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq), to the solution.

-

Chlorination: While irradiating the mixture with a UV lamp, slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(chloromethyl)pyrimidine.[4]

2.1.2. 4-(Chloromethyl)piperidine Hydrochloride

4-(Chloromethyl)piperidine hydrochloride is a commercially available and highly versatile building block.[5] Its synthesis typically involves the chlorination of 4-(hydroxymethyl)piperidine.

Experimental Protocol: Synthesis of 4-(Chloromethyl)piperidine Hydrochloride (Proposed)

This protocol is based on established chemical transformations and should be performed with rigorous safety measures.

-

Reaction Setup: In a fume hood, cool a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in an anhydrous solvent like dichloromethane to 0 °C in an ice bath.

-

Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 4-(chloromethyl)piperidine hydrochloride.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Coupling of Intermediates: N-Alkylation

The key step in assembling the this compound scaffold is the N-alkylation of a pyrimidine derivative with a 4-(halomethyl)piperidine.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Reaction Setup: To a solution of the desired pyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2.5 eq).

-

Addition of Alkylating Agent: Add 4-(chloromethyl)piperidine hydrochloride (1.1 eq) portion-wise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Caption: Synthetic workflow for the this compound core.

Key Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have shown activity against several important therapeutic targets. Understanding the underlying signaling pathways is crucial for rational drug design.

Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition

NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion.[7] Overactivation of NHE-1 is implicated in various cardiovascular diseases, including cardiac hypertrophy and heart failure.[1][8]

-

Signaling Pathway: Hypertrophic stimuli, such as angiotensin II and endothelin-1, activate Gq protein-coupled receptors, leading to the activation of Protein Kinase C (PKC). PKC then phosphorylates and activates NHE-1. The resulting intracellular sodium influx can lead to calcium overload via the reverse mode of the sodium-calcium exchanger (NCX), activating pro-hypertrophic signaling pathways involving calcineurin and CaMKII.[8][9]

Caption: NHE-1 signaling pathway in cardiac hypertrophy.

G-Protein Coupled Receptor 119 (GPR119) Agonism

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][10] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[9]

-

Signaling Pathway: Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels in pancreatic β-cells lead to the activation of Protein Kinase A (PKA) and Epac2, which potentiate insulin granule exocytosis. In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1.[5][6]

Caption: GPR119 signaling pathway for insulin and GLP-1 secretion.

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[11] Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotides and ultimately, cell death. This makes TS a well-established target for cancer chemotherapy.[12][13]

-

Mechanism of Action: TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a cofactor.[14] Inhibitors based on the pyrimidine scaffold can act as substrate analogs, binding to the active site of TS and preventing the synthesis of dTMP. This disruption of DNA synthesis is particularly effective against rapidly proliferating cancer cells.

Structure-Activity Relationships (SAR) and Lead Optimization

The modular nature of the this compound scaffold allows for systematic exploration of structure-activity relationships.

| Modification Site | General Observations | Potential Impact |

| Pyrimidine Ring (Positions 2, 4, 6) | Substitution with small lipophilic or hydrogen bond donor/acceptor groups. | Modulation of target binding affinity and selectivity. |

| Piperidine Nitrogen | Introduction of various alkyl, aryl, or functionalized groups. | Alteration of physicochemical properties, ADME profile, and potential for additional target interactions. |

| Piperidine Ring (Other positions) | Stereospecific substitutions. | Introduction of conformational constraints to enhance binding and selectivity. |

Table 1: General Structure-Activity Relationship Trends for this compound Analogs.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of synthesized compounds.

| Technique | Expected Observations for this compound Core |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically in the aromatic region), the methylene bridge protons, and the piperidine ring protons (in the aliphatic region). Chemical shifts and coupling patterns will be informative of the substitution pattern. |

| ¹³C NMR | Resonances for all unique carbon atoms in the pyrimidine and piperidine rings, as well as the methylene bridge. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by observing a single major peak. Retention time provides information on the compound's polarity. |

Table 2: Key Analytical Techniques and Expected Data for Characterization.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic versatility of this core, coupled with its demonstrated activity against a range of clinically relevant targets, underscores its potential in drug development. Future research should focus on the exploration of diverse substitution patterns to generate libraries of analogs for high-throughput screening. Furthermore, detailed in vivo pharmacokinetic and pharmacodynamic studies will be crucial in advancing promising candidates towards clinical development. This guide provides a foundational framework to support and inspire further innovation in this exciting area of medicinal chemistry.

References

-

Wikipedia. Thymidylate synthase. [Link]

-

Patsnap Synapse. What are TYMS inhibitors and how do they work?. [Link]

-

Wikipedia. Thymidylate synthase inhibitor. [Link]

-

G-f, J., et al. (2017). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 18(11), 2463. [Link]

-

Li, M., et al. (2021). Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure. Frontiers in Cardiovascular Medicine, 8, 735231. [Link]

-

Counillon, L., et al. (2003). A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens. EMBO reports, 4(5), 491–495. [Link]

-

ResearchGate. Potential pathways underlying the pro-hypertrophic effect of NHE-1... [Link]

-

ResearchGate. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5384. [Link]

-

ResearchGate. Diagrammatic representation of the main intracellular signaling... [Link]

-

Lauffer, L. M., et al. (2009). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 156(4), 604–614. [Link]

-

Hansen, K. B., et al. (2011). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E96-E106. [Link]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]

-

PubChem. 5-(Chloromethyl)pyrimidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Chloromethyl)pyrimidine | C5H5ClN2 | CID 14720296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]

- 9. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico ADME prediction for 5-(Piperidin-4-ylmethyl)pyrimidine derivatives

An In-Depth Technical Guide to the In Silico ADME Prediction for 5-(Piperidin-4-ylmethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a comprehensive overview of in silico methodologies for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. It is designed for professionals engaged in drug discovery and development. This document details the critical role of early ADME profiling, explains the application of computational models such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, and presents a systematic workflow for the prediction of key ADME parameters. These parameters include solubility, permeability, plasma protein binding, metabolism via cytochrome P450 enzymes, and potential cardiotoxicity. The strategic use of these in silico tools enables researchers to prioritize compounds with desirable pharmacokinetic profiles, thereby mitigating the risk of late-stage attrition and expediting the drug development timeline.

Introduction

The journey of a drug from its point of administration to its intended therapeutic target is a multifaceted process dictated by its ADME properties. A substantial portion of promising drug candidates are discontinued during clinical trials due to suboptimal pharmacokinetic characteristics. In the landscape of modern drug discovery, in silico ADME prediction has become an essential tool, providing a swift and economical means of evaluating new chemical entities prior to their synthesis and extensive experimental validation. Pyrimidine derivatives represent a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer and antiviral properties.[1] The unique this compound scaffold, which features a heteroaromatic core linked to a saturated heterocyclic moiety, can profoundly influence its ADME profile. This guide provides an in-depth exploration of the in silico tools and methodologies specifically tailored for the ADME prediction of this important class of molecules.

The this compound Scaffold: Physicochemical Characteristics and Potential ADME Liabilities

The this compound scaffold integrates the hydrogen-bonding capacity of the pyrimidine ring with the basicity and conformational flexibility of the piperidine moiety. These structural attributes can have a significant impact on various ADME properties:

-

Solubility: The nitrogen atoms in the structure can contribute to aqueous solubility; however, the overall lipophilicity will be determined by the substituents on both the pyrimidine and piperidine rings.

-

Permeability: A delicate balance between lipophilicity and polarity is essential for passive diffusion across biological membranes. The protonation state of the piperidine ring can vary, which in turn affects its permeability.

-

Metabolism: Both the pyrimidine and piperidine rings are potential sites for metabolism by cytochrome P450 enzymes, predominantly through oxidative pathways.

-

Toxicity: The basic nitrogen atom within the piperidine ring may present a liability for hERG channel inhibition.

Foundational In Silico Models

Drug-Likeness and Physicochemical Properties

An initial evaluation of a compound's drug-like potential involves assessing its physicochemical properties against established guidelines such as Lipinski's Rule of Five.[2][3][4][5][6] This principle posits that orally active drugs typically exhibit:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular weight of less than 500 Daltons.

-

A calculated octanol-water partition coefficient (logP) that does not exceed 5.

While not an inflexible mandate, this rule serves as a valuable preliminary filter for compound libraries.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a particular property.[7][8][9][10] In the context of ADME prediction, QSAR models are developed using a training set of compounds with known experimental data and are subsequently employed to predict the properties of novel compounds.

Predicting Key ADME Parameters: A Step-by-Step Workflow

Absorption

-

Aqueous Solubility:

-

Causality: Sufficient aqueous solubility is a prerequisite for the absorption of orally administered drugs.

-

In Silico Prediction: A variety of online platforms and software packages are available to predict aqueous solubility from a compound's structure. These models typically utilize descriptors such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

-

Protocol:

-

Generate the SMILES string or draw the 2D structure of the this compound derivative.

-

Input the structural information into a validated solubility prediction tool (e.g., SwissADME, ADMETlab).

-

Examine the predicted solubility value, which is often provided in logS or mg/mL units.

-

-

-

Intestinal Permeability (Caco-2):

-

Causality: The capacity to traverse the intestinal epithelium is a critical determinant of oral drug absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for assessing this property.[11][12][13][14][15]

-

In Silico Prediction: Quantitative Structure-Property Relationship (QSPR) models are extensively used to forecast Caco-2 permeability.[13][15] These models frequently incorporate descriptors related to molecular size, lipophilicity, and polarity.[11]

-

Protocol:

-

Provide the compound's SMILES string as input to a Caco-2 permeability prediction model.

-

The model will generate a predicted apparent permeability coefficient (Papp).

-

Interpret the result: Higher Papp values are indicative of favorable intestinal absorption.

-

-

Distribution

-

Plasma Protein Binding (PPB):

-

Causality: The degree to which a drug binds to plasma proteins, such as albumin, influences the concentration of the free, pharmacologically active drug.[16][17]

-

In Silico Prediction: QSAR and machine learning models are employed to predict the percentage of plasma protein binding.[7][18][19]

-

Protocol:

-

Submit the compound's structure to a PPB prediction tool.

-

The tool will provide a predicted percentage of binding.

-

A high degree of PPB can result in diminished efficacy and an increased risk of drug-drug interactions.[17]

-

-

-

Blood-Brain Barrier (BBB) Penetration:

-

Causality: The ability to cross the BBB is crucial for drugs targeting the central nervous system, whereas it is generally undesirable for peripherally acting drugs.

-

In Silico Prediction: A multitude of in silico models are available to predict BBB penetration, often presented as a binary classification (BBB+ or BBB-) or a logBB value.[20][21][22][23][24]

-

Protocol:

-

Input the compound's structure into a BBB prediction server.

-

The output will indicate the probability of the compound crossing the BBB.

-

-

Metabolism

-

Cytochrome P450 (CYP) Inhibition:

-

Causality: The inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions.[25][26] CYP3A4 is a particularly critical isoform to evaluate.[26]

-

In Silico Prediction: Both ligand-based and structure-based (docking) approaches are utilized to predict whether a compound is likely to inhibit specific CYP isoforms.[25][27]

-

Protocol:

-

Employ a prediction tool that screens for the inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

The result will classify the compound as either an inhibitor or a non-inhibitor for each isoform.

-

-

-

Site of Metabolism (SOM):

-

Causality: Identifying the probable sites of metabolism on a molecule can inform the design of more metabolically stable analogues.

-

In Silico Prediction: Several computational tools can predict the most likely sites of metabolism by CYP enzymes.[28][29]

-

Protocol:

-

Provide the compound's structure to a SOM prediction tool.

-

The tool will highlight the atoms that are most susceptible to metabolic transformation.

-

-

Toxicity

-

hERG Inhibition:

-

Causality: Blockade of the hERG potassium channel can lead to potentially fatal cardiac arrhythmias.[30][31][32][33][34]

-

In Silico Prediction: QSAR and machine learning models are extensively used to predict a compound's potential to block the hERG channel.[30][31][32]

-

Protocol:

-

Utilize a hERG inhibition prediction model.

-

The output will classify the compound as a potential hERG blocker or non-blocker.

-

-

Integrated In Silico ADME Workflow and Data Interpretation

A comprehensive evaluation of a compound's ADME profile necessitates the integration of predictions from multiple models. The diagram below illustrates a representative in silico ADME workflow.

Caption: Integrated workflow for in silico ADME-Tox prediction.

Data Interpretation

It is imperative to interpret the results of in silico predictions with a clear understanding of their inherent limitations. These models are predictive tools and should not be considered a replacement for experimental validation. A compound with one or two minor predicted liabilities may still be a promising candidate, whereas multiple significant liabilities would strongly suggest the need for redesign.

Data Summary Table

| ADME Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight | < 500 Da | Favorable for oral absorption |

| logP | < 5 | Optimal lipophilicity for permeability |

| H-bond Donors | ≤ 5 | Good membrane permeability |

| H-bond Acceptors | ≤ 10 | Good membrane permeability |

| Absorption | ||

| Aqueous Solubility (logS) | > -4 | High solubility |

| Caco-2 Permeability (Papp) | > 10 x 10⁻⁶ cm/s | High intestinal absorption |

| Distribution | ||

| Plasma Protein Binding | < 90% | Higher free fraction, potentially higher efficacy |

| BBB Penetration | BBB- / BBB+ | Dependent on therapeutic target |

| Metabolism | ||

| CYP Inhibition (e.g., 3A4) | Non-inhibitor | Low risk of drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | Non-blocker | Low risk of cardiotoxicity |

Validation of In Silico Models

The predictive accuracy of in silico models is heavily reliant on the quality and diversity of the data used for their training.[35] It is crucial to utilize models that have been rigorously validated against large and diverse datasets. Whenever feasible, in silico predictions should be corroborated with in vitro experimental data for a representative subset of compounds to establish confidence in the models' predictive capabilities for the specific chemical series under investigation.

Conclusion

In silico ADME prediction is an invaluable asset in the contemporary drug discovery process, enabling the prioritization and optimization of compounds such as this compound derivatives. By offering early warnings of potential pharmacokinetic and toxicity issues, these computational methods help to de-risk projects, reduce late-stage failures, and steer the design of safer and more efficacious medicines. A multi-parameter assessment, integrating predictions for a range of ADME properties, is essential for a thorough evaluation. While in silico models are powerful, their most effective use is in concert with experimental validation to ensure the reliability of the outcomes.

References

- Title: In silico prediction of cytochrome P450-mediated site of metabolism (SOM)

- Title: In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models Source: Wiley Online Library URL

-

Title: Lipinski's rule of five - Wikipedia Source: Wikipedia URL: [Link]

- Title: In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism Source: Ingenta Connect URL

-

Title: DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy - Frontiers Source: Frontiers URL: [Link]

-

Title: In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms Source: MDPI URL: [Link]

-

Title: New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: In Silico Prediction of Drug Metabolism by P450 - Bentham Science Publisher Source: Bentham Science URL: [Link]

-

Title: Lipinski's Rule of Five - Bionity Source: Bionity URL: [Link]

-

Title: Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database | Journal of Chemical Information and Modeling - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 | Molecular Pharmaceutics - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data - MDPI Source: MDPI URL: [Link]

-

Title: LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinformatics | Oxford Academic Source: Oxford Academic URL: [Link]

-

Title: Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One - Research journals Source: PLOS One URL: [Link]

-

Title: A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus Source: Simulations Plus URL: [Link]

-

Title: Putting the "rule of five" of drug research in context - Mapping Ignorance Source: Mapping Ignorance URL: [Link]

-

Title: In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review - PubMed Source: PubMed URL: [Link]

-

Title: ADMET Predictions - Computational Chemistry Glossary - Deep Origin Source: Deep Origin URL: [Link]

-

Title: The Rule of 5 - Two decades later - Sygnature Discovery Source: Sygnature Discovery URL: [Link]

-

Title: In Silico Prediction of Human Plasma Protein Binding Using Hologram QSAR Source: ResearchGate URL: [Link]

-

Title: lipinski rule of five - Lecture Notes Source: SlideShare URL: [Link]

-

Title: IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC) Source: AJPAMC URL: [Link]

-

Title: Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs Source: ACD/Labs URL: [Link]

-

Title: A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - MDPI Source: MDPI URL: [Link]

-

Title: ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting | Journal of Chemical Information and Modeling - ACS Publications Source: ACS Publications URL: [Link]

-

Title: QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Directory of computer-aided Drug Design tools - Click2Drug Source: Click2Drug URL: [Link]

-

Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: In silico prediction of hERG blockers using machine learning and deep learning approaches Source: Wiley Online Library URL: [Link]

-

Title: ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li Source: Nature URL: [Link]

-

Title: In silico prediction of hERG potassium channel blockage by chemical category approaches Source: Royal Society of Chemistry URL: [Link]

-

Title: molecularinformatics/Computational-ADME - GitHub Source: GitHub URL: [Link]

-

Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic Source: Oxford Academic URL: [Link]

-

Title: Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - MDPI Source: MDPI URL: [Link]

-

Title: In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In silico prediction of hERG inhibition - PubMed Source: PubMed URL: [Link]

-

Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

-

Title: Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques - Frontiers Source: Frontiers URL: [Link]

-

Title: 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Source: Research Square URL: [Link]

-

Title: Development of QSAR Models for Predicting Anticancer Activity of Heterocycles Source: ResearchGate URL: [Link]

-

Title: In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem 3:861-875 Source: ResearchGate URL: [Link]

-

Title: In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics Source: Cambridge University Press URL: [Link]

-

Title: Using QSAR model for studying heterocycles activity - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In Silico ADME Methods Used in the Evaluation of Natural Products - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: QSAR and QM/MM approaches applied to drug metabolism prediction. - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Development of QSAR Models for Predicting Anticancer Activity of Heterocycles - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques Source: IJPCA URL: [Link]

Sources

- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. Lipinski's_Rule_of_Five [bionity.com]

- 4. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 7. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpcat.com [ijpcat.com]

- 11. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 21. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benthamdirect.com [benthamdirect.com]

- 28. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. eurekaselect.com [eurekaselect.com]

- 30. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques [frontiersin.org]

- 35. audreyli.com [audreyli.com]

A Guide to the Spectroscopic Characterization of 5-(Piperidin-4-ylmethyl)pyrimidine: A Predictive Approach

Abstract

This technical guide provides an in-depth, predictive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 5-(Piperidin-4-ylmethyl)pyrimidine. As a key structural motif in medicinal chemistry, the unambiguous characterization of this molecule is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data, offering a rationale for the predicted spectral features based on fundamental chemical principles and established data for its constituent fragments. Detailed, field-tested protocols for sample analysis are provided to serve as a practical reference for laboratory work.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating both a saturated piperidine ring and an aromatic pyrimidine ring, linked by a methylene bridge. This combination of a basic aliphatic amine and a hydrogen-bond accepting aromatic system makes it a versatile scaffold in the design of pharmacologically active agents. Accurate structural confirmation is the bedrock of any chemical research, ensuring that subsequent biological or chemical data is valid. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose, providing orthogonal information regarding molecular weight, connectivity, and chemical environment.

For clarity in the following spectral assignments, the atoms of this compound are numbered as shown below.

Caption: Molecular structure and numbering scheme for this compound.

Mass Spectrometry Analysis

Electrospray Ionization (ESI) is the preferred method for a molecule of this nature due to its polarity and the presence of a basic nitrogen in the piperidine ring, which is readily protonated. This "soft" ionization technique minimizes in-source fragmentation, allowing for clear determination of the molecular weight.

Predicted Molecular Ion